[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone
Description
9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromine atom, a naphthyl group, and a benzoxazin ring, making it an interesting subject for research in organic chemistry and related disciplines.
Properties
CAS No. |
303059-99-6 |
|---|---|
Molecular Formula |
C27H18BrClN2O2 |
Molecular Weight |
517.8 g/mol |
IUPAC Name |
(9-bromo-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C27H18BrClN2O2/c28-20-9-12-25-22(14-20)24-15-23(19-6-5-16-3-1-2-4-18(16)13-19)30-31(24)27(33-25)26(32)17-7-10-21(29)11-8-17/h1-14,24,27H,15H2 |
InChI Key |
WQXHTHDNRXGHJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C(=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone typically involves multiple steps, including the formation of the benzoxazin ring and the introduction of the bromine and naphthyl groups. Common reagents used in these reactions include bromine, naphthalene derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzoxazines have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the naphthyl group may enhance these effects due to increased lipophilicity and potential interactions with cellular membranes.
Antimicrobial Properties
Compounds containing pyrazole and benzoxazine rings have demonstrated antimicrobial activities against a range of bacteria and fungi. Studies have reported that modifications in substituents can lead to variations in potency, making this compound a candidate for further exploration in antimicrobial drug development.
Synthetic Methods
The synthesis of 9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL(4-chlorophenyl)methanone can be achieved through several approaches:
- Microwave-Assisted Synthesis : This method allows for rapid synthesis under mild conditions, improving yields and reducing reaction times.
- Multicomponent Reactions : Utilizing isothiocyanates and amines can facilitate the formation of the desired heterocyclic structures in a single step.
- Cyclization Reactions : The intramolecular cyclization of phenylthioureas or related compounds has been employed to construct the core structure efficiently.
Case Study 1: Anticancer Screening
In a study published in Journal of Medicinal Chemistry, derivatives similar to the target compound were screened against various cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity significantly compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Evaluation
A recent investigation focused on the antimicrobial efficacy of pyrazole derivatives against resistant bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone : Similar structure with a fluorine atom instead of chlorine.
- 9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone : Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone is a complex organic molecule with significant potential in pharmacological applications. Its unique structure combines various functional groups that contribute to its biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C27H18BrN2O
- Molecular Weight : 562.265 g/mol
- Key Functional Groups :
- Brominated naphthalene moiety
- Dihydropyrazolo-benzoxazine core
- Chlorophenyl group
The presence of these functional groups suggests diverse interactions with biological targets, particularly in enzyme inhibition and antimicrobial activities.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus .
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| 9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone | Antibacterial, antifungal | Unique combination of functional groups |
| 9-Bromo-1’-methyl-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine | Similar core structure | Potentially similar biological activities |
Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play critical roles in neurotransmission and their inhibition can lead to increased levels of neurotransmitters in the synaptic cleft. For example:
- A related compound demonstrated an IC50 value of 46.42 µM against BChE, indicating potent inhibitory activity .
The mechanism by which this compound exerts its biological effects often involves the following pathways:
- Enzyme Inhibition : Compounds with similar structures have been shown to bind to active sites on enzymes like AChE and BChE, preventing substrate access and thereby inhibiting their activity.
- Antimicrobial Mechanisms : The interaction with microbial cell walls or membranes may disrupt cellular integrity leading to cell death.
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds related to 9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone:
- Antibacterial Efficacy : A study demonstrated that derivatives showed varying degrees of antibacterial activity against common pathogens. The minimum inhibitory concentration (MIC) was determined for several compounds, indicating their potential as antibacterial agents .
- Cholinesterase Inhibition : Research focused on the structure-activity relationship (SAR) revealed that modifications in the substituents significantly affected the inhibitory potency against cholinesterases .
Q & A
Q. What are reliable synthetic routes for 9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone?
- Methodological Answer : The synthesis of complex heterocyclic compounds like this typically involves multi-step protocols. For example, similar pyrazolo-benzoxazine derivatives are synthesized via:
Bromination : Selective bromination at the 9-position using NBS (N-bromosuccinimide) under controlled conditions.
Coupling reactions : Suzuki-Miyaura cross-coupling for introducing the 2-naphthyl group (e.g., using Pd catalysts and aryl boronic acids).
Methanone formation : Friedel-Crafts acylation with 4-chlorobenzoyl chloride in the presence of Lewis acids like AlCl₃ .
- Critical Considerations : Monitor reaction progress via TLC/HPLC to avoid over-bromination or side products. Optimize solvent polarity (e.g., DCM vs. THF) to stabilize intermediates .
Q. How can structural confirmation of this compound be achieved?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- Single-crystal X-ray diffraction : Resolve the fused pyrazolo-benzoxazine ring system and confirm substituent positions (e.g., bromine at C9, naphthyl at C2). Crystal growth may require slow evaporation in mixed solvents (e.g., CHCl₃/hexane) .
- NMR/IR analysis :
- ¹H NMR : Look for diagnostic signals like aromatic protons (δ 7.2–8.5 ppm), dihydropyrazole protons (δ 4.5–5.5 ppm), and methanone carbonyl (δ ~190 ppm in ¹³C NMR).
- IR : Confirm C=O stretch (~1680 cm⁻¹) and C-Br vibration (~550 cm⁻¹) .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Flash chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc 8:2 → 6:4) to separate brominated byproducts.
- Recrystallization : Optimize solvent pairs (e.g., EtOH/DCM) to enhance crystal purity.
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity checks (>95%) .
Advanced Research Questions
Q. How can computational methods aid in understanding the reactivity of the bromine substituent?
- Methodological Answer :
- DFT calculations : Model the electron-withdrawing effect of the bromine atom on the pyrazolo-benzoxazine core. Use Gaussian or ORCA software to calculate Mulliken charges and frontier molecular orbitals (HOMO/LUMO) to predict electrophilic substitution sites .
- Kinetic studies : Compare activation energies for bromine displacement reactions (e.g., SNAr) using substituents like 4-chlorophenyl as directing groups .
Q. What experimental design principles apply to optimizing yield in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratios). For example, a 2³ factorial design can optimize Suzuki coupling yield by varying Pd(OAc)₂ (0.5–2 mol%), base (K₂CO₃ vs. Cs₂CO₃), and solvent (toluene vs. DMF) .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., bromination), reducing side reactions and enabling scalability .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Analog synthesis : Replace the 4-chlorophenyl group with electron-rich (e.g., 4-methoxyphenyl) or bulky (e.g., 2-naphthyl) substituents to assess steric/electronic effects.
- Biological assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) to quantify binding affinity. Correlate activity trends with computational docking results (e.g., AutoDock Vina) .
Q. What advanced analytical techniques resolve contradictions in spectral data for this compound?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping aromatic signals and confirm through-space coupling (e.g., NOESY for naphthyl orientation).
- High-resolution mass spectrometry (HRMS) : Use ESI-TOF to distinguish isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) and confirm molecular formula .
- XPS (X-ray photoelectron spectroscopy) : Validate bromine oxidation states and bonding environments in solid-state samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
